![molecular formula C12H14N2 B097032 Spiro[indole-3,4'-piperidine] CAS No. 19136-10-8](/img/structure/B97032.png)
Spiro[indole-3,4'-piperidine]
Descripción general
Descripción
Spiro[indole-3,4'-piperidine] is a structural motif recognized for its presence in various polycyclic indole alkaloids, which are compounds known for their diverse bioactivities. This scaffold is significant due to its potential therapeutic applications, particularly in the field of antidepressants, as well as its relevance in sigma ligand binding, which is important for neurological research .
Synthesis Analysis
The synthesis of spiro[indole-3,4'-piperidine] derivatives has been approached through various methods. One strategy involves a diastereoselective synthesis using AgOTf/PPh3-catalyzed tandem cyclizations of tryptamine-ynesulfonamides, which efficiently captures spiroindoleninium intermediates with carbamates . Another method reported is the one-pot chloroformylation-dearomatizing spirocyclization of tryptamine derivatives, leading to spiro[indole-3,3'-pyrrolidine]-2'-ones and their thio equivalents . Additionally, a convenient synthesis route has been developed for 1'-H-spiro-(indoline-3,4'-piperidine) and its derivatives, starting from commercially available reagents and achieving over 50% overall yield .
Molecular Structure Analysis
The molecular structure of spiro[indole-3,4'-piperidine] derivatives is characterized by the spiro connection of an indole and a piperidine ring. This unique arrangement is crucial for the biological activity of these compounds. The stereochemistry of these molecules is also important, as it can significantly influence their interaction with biological targets .
Chemical Reactions Analysis
Spiro[indole-3,4'-piperidine] derivatives can be synthesized through various chemical reactions. The organocatalytic approach using chiral phosphoric acid for the synthesis of spiro[pyrrolidin-3,3'-oxindoles] demonstrates the importance of hydrogen bonding and pi-pi stacking interactions for achieving high enantio- and regioselectivity . Lewis acid-catalyzed reactions have also been employed to create functionalized spiro[indoline-3,4'-pyridines] . Moreover, ultrasound-assisted synthesis in water has been utilized for the environmentally friendly preparation of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(1'H)-diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro[indole-3,4'-piperidine] derivatives are influenced by their rigid, polycyclic structure, which can affect their solubility, stability, and reactivity. The presence of various functional groups and the potential for enantiopurity contribute to their diverse biological activities and selectivity towards different biological targets .
Aplicaciones Científicas De Investigación
Synthetic Strategies and Derivatives
- Diastereoselective Syntheses : The spiro[indoline-3,4'-piperidine] scaffold, a key structure in polycyclic indole alkaloids, is synthesized using AgOTf/Ph3P-catalyzed tandem cyclizations of tryptamine-ynesulfonamides. This method efficiently captures spiroindoleninium intermediates with carbamates, leading to diverse spiro[indoline-3,4'-pyridin]-2-yl)carbamate derivatives (Liang et al., 2020).
- Intramolecular Oxidative Coupling : Utilizing a guanidinium hypoiodite catalyst, an intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls is performed to produce spiro-coupling products. This includes the synthesis of optically active spiro[indoline-3,4'-piperidines] through asymmetric carbon-carbon bond formation (Sugimoto et al., 2023).
Pharmacological Applications and Antitumor Activity
- c-Met/ALK Inhibitors : A series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were designed and tested for antitumor properties. Compound 5b or SMU-B was identified as a potent, highly selective, and efficacious c-Met/ALK dual inhibitor with significant tumor growth inhibition in human gastric carcinoma models (Li et al., 2013).
- CFTR Co-potentiators : Spiro[piperidine-4,1-pyrido[3,4-b]indole] derivatives were identified as co-potentiators for certain minimal function cystic fibrosis transmembrane conductance regulator (CFTR) mutants. This discovery could have implications in the treatment of cystic fibrosis (Son et al., 2020).
Chemical Synthesis and Methodology
- Ultrasound-Assisted Synthesis : An ultrasound-assisted method was developed for the combinatorial synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives. This method, utilizing piperidine catalysis, avoids traditional chromatography and recrystallization purifications (Zou et al., 2012).
- Gold- and Silver-Catalyzed Cyclizations : Gold- and silver-catalyzed intramolecular cycloisomerizations were developed to create azepinoindoles and spiro[indoline-3,4′-piperidine] derivatives. These reactions exhibit high chemoselectivity and stereospecificity (Zhu et al., 2015).
Mecanismo De Acción
Target of Action
Spiro[indole-3,4’-piperidine] is a complex molecule that has been studied for its potential biological activity Spirooxindole scaffolds, which are structurally similar, are known to have bioactivity against cancer cells, microbes, and various diseases . They have an inherent three-dimensional nature and the ability to project functionalities in all three dimensions, making them attractive biological targets .
Mode of Action
The mode of action of Spiro[indole-3,4’-piperidine] involves a Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamide . This process allows access to the spiro[indole-3,4’-piperidine] scaffold in a racemic and diastereoselective manner . Density functional theory (DFT) calculations indicate that strong non-covalent effects between the substrate and catalyst/ligand complex stabilize the spiroindoleninium intermediate via cation-π–π interactions .
Biochemical Pathways
The synthesis of spiro[indole-3,4’-piperidine] involves a cycloisomerization process , which could potentially influence various biochemical pathways depending on the cellular context.
Result of Action
Compounds with similar spirooxindole scaffolds have shown a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of Spiro[indole-3,4’-piperidine]. For instance, the use of water as the sole solvent in the synthesis of similar spirooxindole scaffolds has been shown to improve the reaction efficiency and chemoselectivity . .
Propiedades
IUPAC Name |
spiro[indole-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12/h1-4,9,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZDJHJGTFYYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C=NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593750 | |
| Record name | Spiro[indole-3,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19136-10-8 | |
| Record name | Spiro[indole-3,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the spiro[indole-3,4'-piperidine] scaffold in medicinal chemistry?
A: The spiro[indole-3,4'-piperidine] scaffold exhibits promising biological activity and has garnered attention in medicinal chemistry. Its unique structure allows for diverse derivatization, making it a versatile platform for developing novel therapeutics. For instance, one derivative has shown potential as a DDR1 kinase inhibitor [].
Q2: How can the spiro[indole-3,4'-piperidine] scaffold be synthesized efficiently?
A: Researchers have developed an efficient and diastereoselective synthetic route to access the spiro[indole-3,4'-piperidine] scaffold. This method utilizes a Ag(I)/PPh3-catalyzed cycloisomerization of tryptamine-ynamides [, ]. This approach offers advantages such as mild reaction conditions and gram-scale scalability [].
Q3: What role do computational chemistry calculations play in understanding the synthesis of these derivatives?
A: Density Functional Theory (DFT) calculations have proven invaluable in understanding the mechanism behind the diastereoselective synthesis. Specifically, DFT calculations reveal that strong non-covalent interactions, namely cation-π-π interactions, stabilize the crucial spiroindoleninium intermediate, favoring the formation of specific diastereomers [, ].
Q4: What is the significance of chirality in the synthesis of these derivatives?
A: The presence of chiral centers in the spiro[indole-3,4'-piperidine] scaffold necessitates the development of diastereoselective synthetic methods. Researchers have successfully employed a chiral pool approach, utilizing chiral starting materials to achieve diastereoselective synthesis []. This is crucial because different stereoisomers can exhibit distinct biological activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





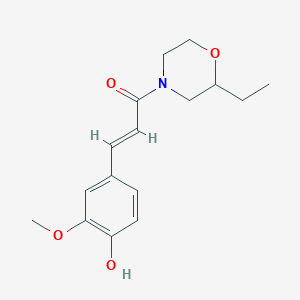

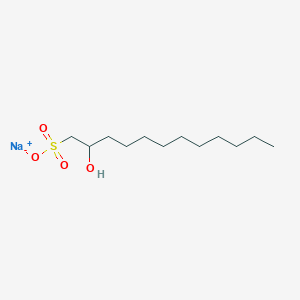
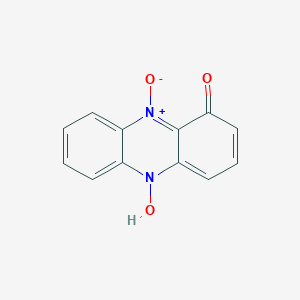


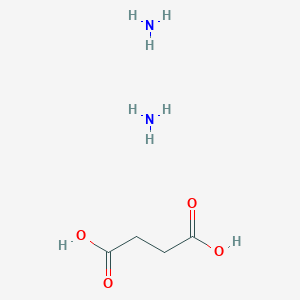
![Ethyl spiro[2.3]hexane-1-carboxylate](/img/structure/B96963.png)
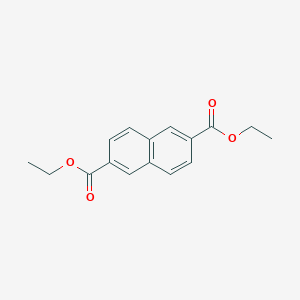

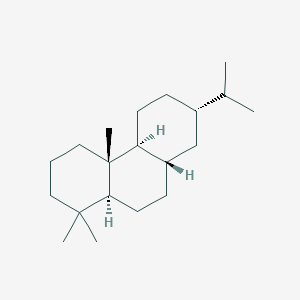
![2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-](/img/structure/B96974.png)